molecular formula C24H28ClNO4 B2544713 Ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate hydrochloride CAS No. 473568-07-9

Ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate hydrochloride

Cat. No.: B2544713
CAS No.: 473568-07-9
M. Wt: 429.94
InChI Key: ZBRUOAXZUKZFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H28ClNO4 and its molecular weight is 429.94. The purity is usually 95%.
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Biological Activity

Ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure suggests it may possess various therapeutic properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant data tables and findings from recent research.

The molecular formula of this compound is C24H28ClNO4C_{24}H_{28}ClNO_4, with a molecular weight of approximately 429.94 g/mol . The compound features a benzofuran core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds structurally related to benzofuran derivatives exhibit selective cytotoxicity against various tumor cell lines. For instance, derivatives similar to ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate have shown promising results in inhibiting cancer cell proliferation. Research has demonstrated that such compounds can induce apoptosis in cancer cells, which is a critical mechanism for anticancer activity .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa10Cell cycle arrest
Ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylateA549TBDTBD

Anti-inflammatory Activity

The benzofuran moiety is also associated with anti-inflammatory properties. Studies suggest that compounds containing this structure can inhibit pro-inflammatory cytokines and enzymes, such as COX and LOX, thereby reducing inflammation . This activity is particularly relevant in treating conditions like arthritis and other inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Modulation of Inflammatory Pathways : Reducing the expression of inflammatory mediators.

Case Studies

A recent study investigated the effects of a related compound on human cancer cell lines, revealing significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics . Another study focused on the anti-inflammatory potential, demonstrating a reduction in edema in animal models when treated with benzofuran derivatives .

Properties

IUPAC Name

ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4.ClH/c1-2-28-24(27)22-21-18(16-25-14-8-3-4-9-15-25)19(26)12-13-20(21)29-23(22)17-10-6-5-7-11-17;/h5-7,10-13,26H,2-4,8-9,14-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRUOAXZUKZFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCCC3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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